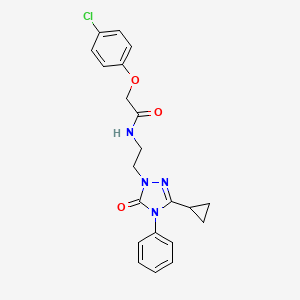

2-(4-chlorophenoxy)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Description

This compound features a 1,2,4-triazolone core substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and a side chain containing a 4-chlorophenoxyacetamide moiety. The triazolone ring system is known for its bioisosteric properties, often mimicking peptide bonds or acting as a hydrogen-bond acceptor/donor in drug-receptor interactions .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c22-16-8-10-18(11-9-16)29-14-19(27)23-12-13-25-21(28)26(17-4-2-1-3-5-17)20(24-25)15-6-7-15/h1-5,8-11,15H,6-7,12-14H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMIRQPXQUWNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a derivative of triazole and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(4-chlorophenoxy)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing the triazole moiety have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

Case Study:

In a study published in 2022, a series of triazole derivatives were tested for their cytotoxic effects on Jurkat T cells and A549 lung adenocarcinoma cells. The most active compounds demonstrated IC50 values below 10 µM, indicating strong anticancer activity .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. The presence of the chlorophenoxy group is known to enhance lipoxygenase (LOX) inhibition, which plays a critical role in inflammatory processes.

Research Findings:

A related study highlighted that chlorophenyl derivatives exhibited potent inhibition of 15-lipoxygenase (15-LOX), with some compounds achieving IC50 values as low as 17.43 µM . This suggests that our compound may also share similar inhibitory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like chlorine enhances the compound's potency by stabilizing the active form and improving binding affinity to biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Chlorophenoxy Group | Enhances lipoxygenase inhibition |

| Cyclopropyl Ring | Contributes to anticancer activity |

| Triazole Moiety | Essential for cytotoxic effects |

The mechanisms through which 2-(4-chlorophenoxy)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound likely inhibits enzymes involved in inflammatory pathways.

- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Disruption of Cell Cycle Progression: Some derivatives affect cell cycle proteins leading to growth arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m)

- Structural Differences: The triazole ring in 6m is a 1,2,3-triazole, compared to the 1,2,4-triazolone in the target compound. Substituents: 6m contains a naphthyloxy group instead of the 4-chlorophenoxy group and lacks the cyclopropyl and phenyl substituents on the triazole core.

- Synthesis : 6m was synthesized via 1,3-dipolar cycloaddition between an azide and alkyne , whereas the target compound’s synthesis likely involves nucleophilic substitution or amide coupling due to its triazolone core.

- Spectroscopic Data: Property Compound 6m Target Compound (Expected) IR C=O stretch 1678 cm⁻¹ ~1680–1700 cm⁻¹ (triazolone C=O) C–Cl vibration 785 cm⁻¹ Similar (4-chlorophenoxy group) HRMS [M+H]+ 393.1112 (C21H18ClN4O2) ~460–470 (based on molecular weight)

2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

- Structural Differences: Replaces the 4-chlorophenoxy group with a sulfanyl (-S-) linkage and a 4-(trifluoromethoxy)phenyl acetamide. Retains the triazolone core but modifies the substituent at position 3 (cyclopropyl vs. other groups).

- The trifluoromethoxy group enhances metabolic stability compared to the chlorophenoxy group .

Key Research Findings

Spectroscopic and Crystallographic Insights

- NMR Analysis : Substituents on the triazolone ring (e.g., cyclopropyl) cause distinct chemical shifts in regions corresponding to protons near the keto group (δ ~7–8 ppm), as observed in structurally related compounds .

- Crystallography: SHELXL refinements (used for similar triazolones) suggest that the chlorophenoxy group may participate in C–H···O hydrogen bonds, stabilizing crystal packing .

Hypothetical Bioactivity Comparison

- Target Compound: The triazolone core and chlorophenoxy group may synergize for kinase inhibition or antimicrobial activity, as seen in analogs with similar hydrogen-bonding motifs .

Limitations and Contradictions

- SHELX Refinement : While SHELXL is widely used for small-molecule crystallography , its reliance on high-resolution data may limit accuracy for flexible side chains in the target compound.

- Bioactivity Data : Direct comparisons are hindered by the lack of published bioassays for the target compound. Existing data for analogs (e.g., 6m) suggest divergent mechanisms due to structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.